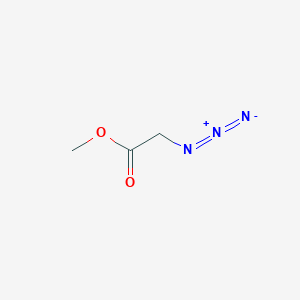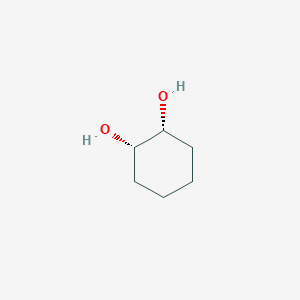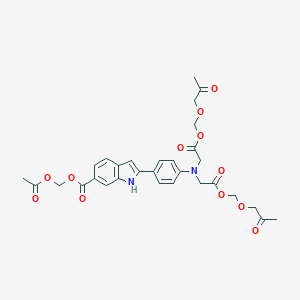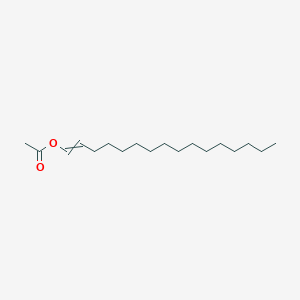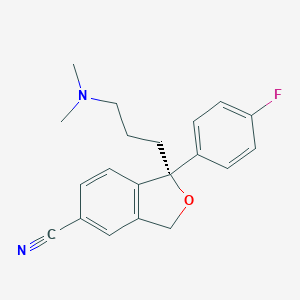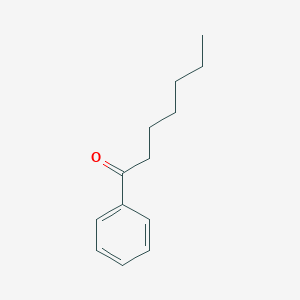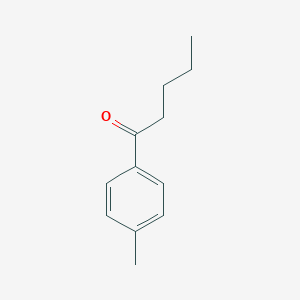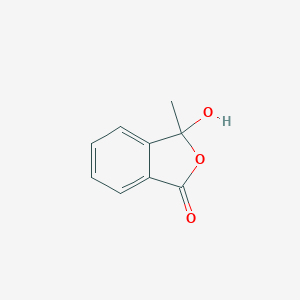
3-Hydroxy-3-methylisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methylisobenzofuran-1(3H)-one, commonly known as hemin, is a porphyrin derivative that has been extensively used in scientific research. It is a complex organic molecule that has a unique structure and properties that make it useful in various applications.
Aplicaciones Científicas De Investigación
Hemin has been used in various scientific research applications such as:
1. Biochemical studies: Hemin is used to study the structure and function of enzymes such as cytochrome P450 and catalase.
2. Medical applications: Hemin has been used in the treatment of various diseases such as porphyria, anemia, and cancer.
3. Molecular biology: Hemin is used in molecular biology to study gene expression and regulation.
Mecanismo De Acción
Hemin acts as a cofactor for various enzymes, including cytochrome P450, catalase, and peroxidase. It binds to the active site of these enzymes and facilitates their catalytic activity. Hemin also has antioxidant properties and can scavenge free radicals and reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
Hemin has various biochemical and physiological effects, including:
1. Induction of heme oxygenase: Hemin induces the expression of heme oxygenase, which is an enzyme that degrades heme into biliverdin, iron, and carbon monoxide.
2. Activation of transcription factors: Hemin can activate transcription factors such as Nrf2, which regulates the expression of genes involved in antioxidant defense.
3. Anti-inflammatory effects: Hemin has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hemin has several advantages for lab experiments, including:
1. Availability: Hemin is readily available and can be purchased from various chemical suppliers.
2. Stability: Hemin is stable and can be stored for long periods without degradation.
3. Versatility: Hemin can be used in various applications, including biochemistry, molecular biology, and medical research.
However, there are also some limitations to using hemin in lab experiments, including:
1. Cost: Hemin can be expensive, especially if large quantities are required.
2. Toxicity: Hemin can be toxic at high concentrations and can cause cell damage and death.
3. Specificity: Hemin may not be suitable for all experiments, and other porphyrins may be required for specific applications.
Direcciones Futuras
There are several future directions for research involving hemin, including:
1. Development of new hemin derivatives with improved properties and specificity.
2. Investigation of the role of hemin in various diseases, including cancer and neurodegenerative disorders.
3. Development of new therapeutic applications for hemin, such as in the treatment of infectious diseases.
4. Study of the interaction between hemin and other molecules, including proteins and nucleic acids.
Conclusion
In conclusion, hemin is a complex organic molecule with unique properties that make it useful in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Hemin has the potential to be a valuable tool for future research and development in various fields.
Métodos De Síntesis
Hemin can be synthesized from porphyrinogen, which is a precursor molecule for all porphyrins. The synthesis involves the oxidation of porphyrinogen using an oxidizing agent such as ferric chloride. The reaction results in the formation of hemin, which is then purified using various techniques such as column chromatography and recrystallization.
Propiedades
Número CAS |
1828-76-8 |
|---|---|
Nombre del producto |
3-Hydroxy-3-methylisobenzofuran-1(3H)-one |
Fórmula molecular |
C9H8O3 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3-hydroxy-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O3/c1-9(11)7-5-3-2-4-6(7)8(10)12-9/h2-5,11H,1H3 |
Clave InChI |
NXTNWTAZYOVOGN-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)O1)O |
SMILES canónico |
CC1(C2=CC=CC=C2C(=O)O1)O |
Sinónimos |
1(3H)-Isobenzofuranone,3-hydroxy-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



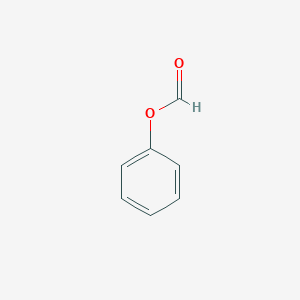
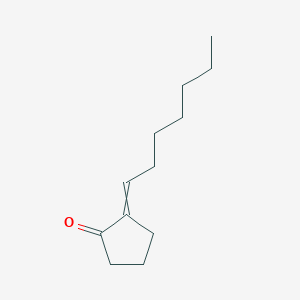
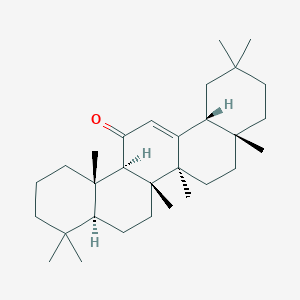
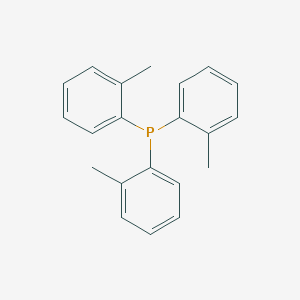
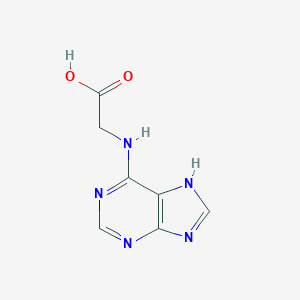
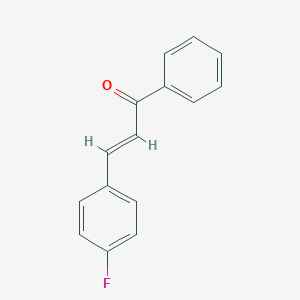
![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
